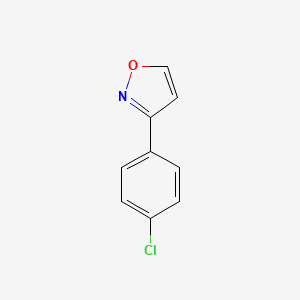

3-(4-Chlorophenyl)isoxazole

Descripción general

Descripción

3-(4-Chlorophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents like chloroform or water .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

3-(4-Chlorophenyl)isoxazole serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its derivatives have been linked to several therapeutic agents, including:

- Anti-inflammatory drugs : Isoxazole derivatives are known for their anti-inflammatory properties, contributing to the development of medications like Isoxicam and Valdecoxib, which inhibit cyclooxygenase enzymes (COX-2) .

- Antimicrobial agents : The compound has shown potential as an antibacterial agent against various pathogens, with minimum inhibitory concentrations (MICs) indicating significant efficacy .

Case Study: Anticancer Activity

Recent studies have demonstrated that certain isoxazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization. For instance, compounds derived from this compound were evaluated for their effects on cancer cell lines, revealing promising results against multiple types of tumors .

Biochemical Research

Enzyme Inhibition and Receptor Binding

Research utilizing this compound focuses on its role in enzyme inhibition and receptor binding studies. This compound helps elucidate biological pathways and disease mechanisms by acting as a modulator in various biochemical assays .

Table 1: Summary of Biochemical Activities

| Activity Type | Example Compounds | Effects |

|---|---|---|

| Enzyme Inhibition | Isoxicam | COX-2 inhibition |

| Receptor Binding | Leflunomide | Modulation of immune response |

| Antimicrobial Activity | Gentamycin comparison | Effective against gram-positive bacteria |

Agricultural Chemistry

Agrochemical Development

this compound is utilized in the synthesis of agrochemicals such as herbicides and pesticides. Its derivatives enhance crop protection and yield by targeting specific biological pathways in pests and weeds .

Case Study: Herbicidal Assays

Research has shown that isoxazole-based compounds can effectively inhibit weed growth while being less harmful to crops. These findings have led to the development of new formulations aimed at sustainable agriculture .

Material Science

Development of Novel Materials

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials often require specific thermal and mechanical characteristics that the compound can provide .

Diagnostic Tools

Formulation of Diagnostic Reagents

In diagnostic research, this compound is employed in creating reagents for assays that detect various biological markers. This application is crucial for developing reliable diagnostic tools in clinical settings .

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) or interact with GABA receptors . The exact mechanism depends on the specific derivative and its application.

Comparación Con Compuestos Similares

Similar Compounds

Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.

Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness

3-(4-Chlorophenyl)isoxazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug development and other scientific research applications .

Actividad Biológica

3-(4-Chlorophenyl)isoxazole is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to the isoxazole ring, which contributes to its unique reactivity and biological properties. The molecular formula is , and its molecular weight is approximately 182.62 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Isoxazole derivatives often exhibit selective COX-2 inhibition, making them potential anti-inflammatory agents .

- Receptor Modulation : It interacts with specific receptors in the body, which can modulate signaling pathways related to pain and inflammation .

- Antimicrobial Activity : Studies have demonstrated that isoxazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce edema in animal models, with compounds demonstrating up to 76% inhibition of inflammation . Additionally, molecular docking studies confirm strong binding affinity to COX-2, suggesting a mechanism for its anti-inflammatory effects .

Antimicrobial Properties

Isoxazole derivatives have been evaluated for their antimicrobial activity against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 40-70 μg/ml against Staphylococcus aureus and Escherichia coli . The zone of inhibition measurements indicated that certain derivatives surpass the effectiveness of standard antibiotics like Gentamycin .

Study 1: Anti-inflammatory Activity

A study conducted by Habeeb et al. (2001) synthesized several isoxazole derivatives, including those with chlorophenyl substitutions. They found that compounds with specific substituents exhibited potent analgesic and anti-inflammatory properties. For example, a derivative with a sulfonylmethyl group showed significant COX-2 selectivity and analgesic efficacy .

Study 2: Antimicrobial Efficacy

In a recent study published in 2023, researchers evaluated the antimicrobial effects of various isoxazole derivatives against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly . The low cytotoxicity observed in fibroblast assays further supports their potential therapeutic applications.

Data Summary

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLWVGGGFZWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449189 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-39-0 | |

| Record name | 3-(4-Chlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?

A1: Research indicates that both (this compound-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []

Q2: What structural characteristics of this compound derivatives contribute to their corrosion inhibition properties?

A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of this compound, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.